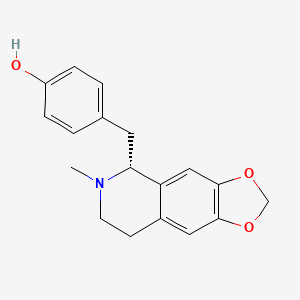

Cinnamolaurine

Description

Properties

CAS No. |

25866-03-9 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

4-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenol |

InChI |

InChI=1S/C18H19NO3/c1-19-7-6-13-9-17-18(22-11-21-17)10-15(13)16(19)8-12-2-4-14(20)5-3-12/h2-5,9-10,16,20H,6-8,11H2,1H3/t16-/m1/s1 |

InChI Key |

VTOOEPLHEDZMBL-MRXNPFEDSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@H]1CC4=CC=C(C=C4)O)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)O)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

Cinnamolaurine: A Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamolaurine is a benzylisoquinoline alkaloid found within the plant kingdom, particularly in species of the Lauraceae family. While not as extensively studied as other phytochemicals from this family, such as cinnamaldehyde, this compound presents a unique molecular scaffold that warrants further investigation for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution, and detailed methodologies for its isolation and characterization.

Natural Sources and Distribution

The primary documented natural source of this compound is an unspecified species of the genus Cinnamomum, native to New Guinea. Research conducted by Gellert and Summons in 1970 led to the first isolation and characterization of this alkaloid from the bark of a specimen designated as Cinnamomum sp. T.G.H. 13077. In this study, (-)-Cinnamolaurine was identified as a major alkaloid alongside a novel, related compound named (+)-northis compound.

The Lauraceae family, to which Cinnamomum belongs, is a rich source of various alkaloids. While the presence of this compound has been definitively established in the aforementioned New Guinea species, its broader distribution across other Cinnamomum species and the wider Lauraceae family remains an area requiring further research. There have been anecdotal suggestions of its presence in Sassafras albidum, another member of the Lauraceae family, however, rigorous scientific evidence to support this is currently lacking.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part | Location | Key References |

| Cinnamomum sp. T.G.H. 13077 | Lauraceae | Bark | New Guinea | Gellert & Summons, 1970 |

Quantitative Data:

At present, there is a notable absence of quantitative data in the scientific literature regarding the concentration of this compound in its natural sources. Further analytical studies are necessary to determine the yield of this compound from Cinnamomum sp. T.G.H. 13077 and to screen other related species for its presence and concentration.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound, based on the foundational work of Gellert and Summons (1970) and general alkaloid extraction principles.

Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloid content from the dried and milled plant material.

Methodology:

-

Maceration: The powdered bark of Cinnamomum sp. T.G.H. 13077 is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated several times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents.

-

The extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or sulfuric acid).

-

This acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of approximately 9-10.

-

The free-base alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

-

Drying and Evaporation: The combined organic extracts containing the crude alkaloids are dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated to dryness to yield the crude alkaloid mixture.

Isolation and Purification of this compound

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate this compound.

Methodology:

-

Column Chromatography: The crude alkaloid mixture is fractionated using column chromatography over a stationary phase such as silica gel or alumina.

-

A solvent gradient of increasing polarity is used for elution. For instance, a gradient system of chloroform and methanol is often effective for separating benzylisoquinoline alkaloids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., Dragendorff's reagent for alkaloids).

-

-

Preparative Thin-Layer Chromatography (pTLC): Fractions enriched in this compound, as identified by TLC, can be further purified using pTLC. This allows for the separation of compounds with similar polarities.

-

Crystallization: The purified this compound fraction can be crystallized from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or acetone) to obtain the pure compound.

Structural Elucidation and Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromophore.

-

Optical Rotation: Determines the specific rotation of the chiral molecule, distinguishing between enantiomers (e.g., (-)-Cinnamolaurine).

Logical Relationships in this compound Research

The following diagram illustrates the logical workflow from the natural source to the potential application of this compound.

Caption: Logical workflow for this compound research.

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the biological activity and mechanism of action of this compound. The vast majority of pharmacological research on Cinnamomum species has focused on cinnamaldehyde and other more abundant constituents.

Future research should be directed towards screening this compound for a range of biological activities, including but not limited to:

-

Antimicrobial activity

-

Anticancer activity

-

Anti-inflammatory activity

-

Neurological activity

Once a significant biological activity is identified, further studies will be required to elucidate the underlying signaling pathways. This would involve a series of in vitro and in vivo experiments, such as:

-

Cell-based assays to identify molecular targets.

-

Western blotting and qPCR to analyze changes in protein and gene expression.

-

Enzyme inhibition assays.

-

Animal models of disease to assess efficacy and mechanism of action.

The following diagram depicts a generalized experimental workflow for investigating the signaling pathway of a novel bioactive compound like this compound.

Caption: Experimental workflow for signaling pathway investigation.

Conclusion

This compound remains a relatively understudied benzylisoquinoline alkaloid with a confirmed natural source in a specific Cinnamomum species from New Guinea. This technical guide has synthesized the available information on its natural occurrence and provided a detailed framework for its extraction, isolation, and characterization. The significant lack of data on its quantitative distribution, broader occurrence in the plant kingdom, and biological activities presents a clear opportunity for future research. The methodologies and workflows outlined herein provide a roadmap for scientists and drug development professionals to explore the potential of this compound as a novel therapeutic agent.

Isolation of Cinnamolaurine from Cryptocarya chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of Cinnamolaurine, a pavine alkaloid, from the plant species Cryptocarya chinensis. The document provides a comprehensive overview of the methodologies for extraction, purification, and structural elucidation of this compound. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of the experimental workflow and a potential signaling pathway associated with related bioactive compounds, offering valuable insights for researchers in natural product chemistry and drug discovery.

Introduction

Cryptocarya chinensis (Hance) Hemsl., a member of the Lauraceae family, is an evergreen tree distributed in Taiwan and southern China.[1] This plant genus is a rich source of a diverse array of secondary metabolites, including flavonoids, pyrones, lignans, and various types of alkaloids such as pavine and proaporphine alkaloids.[1][2] Alkaloids derived from Cryptocarya species have demonstrated a range of biological activities, including cytotoxic, anti-HIV, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a pavine alkaloid, is one of the chemical constituents of Cryptocarya chinensis. This guide provides a detailed technical overview of the processes involved in its isolation and characterization.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₃ | [3] |

| Molecular Weight | 297.35 g/mol | Calculated |

| Exact Mass | 298.1433 (M+H)⁺ | [3] |

| UV λmax (MeOH) | 270, 310 nm | [3] |

| ¹H NMR (CDCl₃) | Data not available in the searched literature. | |

| ¹³C NMR (CDCl₃) | Data not available in the searched literature. |

Estimated Yield of Alkaloids from Cryptocarya chinensis

While the specific yield of this compound from Cryptocarya chinensis is not explicitly documented in the reviewed literature, the table below provides an example of the yield of another alkaloid, (-)-antofine, isolated from the same plant, to offer a general perspective on potential yields.

| Compound | Plant Material (kg) | Yield (mg) | Yield (%) | Reference |

| (-)-Antofine | 10.0 | 18 | 0.00018 | [1] |

Experimental Protocols

The following protocols are based on established methodologies for the isolation of alkaloids from Cryptocarya chinensis and related species.

Plant Material

Fresh or air-dried wood of Cryptocarya chinensis is used as the starting material. The plant material should be properly identified and a voucher specimen deposited in a recognized herbarium.

Extraction of Crude Alkaloids

The workflow for the extraction of the crude alkaloid fraction is depicted below.

Protocol:

-

The powdered wood of Cryptocarya chinensis (e.g., 10 kg) is macerated with 95% ethanol at room temperature. This process is typically repeated multiple times (e.g., 10 times with 25 L of ethanol each) to ensure exhaustive extraction.[1]

-

The collected ethanol extracts are filtered and then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is dissolved in a 3% acetic acid solution to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is filtered to remove non-alkaloidal, acid-insoluble materials.

-

The filtrate is then basified with an aqueous solution of ammonium hydroxide (NH₄OH) to a basic pH. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified solution is subjected to liquid-liquid extraction with chloroform (CHCl₃) to separate the alkaloids from the aqueous phase.

-

The chloroform layer, containing the crude alkaloid mixture, is collected and concentrated in vacuo to yield the crude alkaloid extract.

Isolation and Purification of this compound

The crude alkaloid extract is a complex mixture of various alkaloids. This compound is isolated and purified from this mixture using column chromatography.

Protocol:

-

A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., chloroform).

-

The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

The column is eluted with a solvent gradient of increasing polarity. A common solvent system for alkaloid separation is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fractions of the eluate are collected systematically.

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds. A suitable developing solvent system and visualization agent (e.g., Dragendorff's reagent for alkaloids) are used.

-

Fractions containing this compound (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis) are pooled together.

-

The pooled fractions are concentrated, and the residue is purified further by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not extensively reported, related compounds from cinnamon and other alkaloids have shown significant pharmacological potential. For instance, cinnamaldehyde, a major component of cinnamon, has been reported to possess anti-inflammatory, antimicrobial, and anticancer properties.

The diagram below illustrates a potential signaling pathway that could be modulated by bioactive compounds like this compound, based on the known activities of related molecules. This is a hypothetical representation for research and drug development purposes.

This hypothetical pathway suggests that this compound could interact with cell surface receptors, potentially modulating downstream signaling cascades such as the PI3K/Akt and JNK pathways. Inhibition of the pro-inflammatory NF-κB pathway and induction of apoptosis via the JNK pathway are common mechanisms of action for many bioactive natural products and represent plausible areas of investigation for this compound.

Conclusion

This technical guide outlines a comprehensive approach to the isolation of this compound from Cryptocarya chinensis. The provided protocols for extraction and purification, along with the compiled physicochemical data, serve as a valuable resource for researchers in the field of natural product chemistry. The exploration of potential biological activities and signaling pathways highlights the therapeutic potential of this compound and provides a foundation for future research in drug development. Further studies are warranted to elucidate the complete spectroscopic profile of this compound and to investigate its pharmacological properties in detail.

References

The Structural Elucidation of Cinnamolaurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The comprehensive structural elucidation of a novel natural product is a foundational step in the journey of drug discovery and development. This guide provides an in-depth technical overview of the methodologies and data interpretation integral to characterizing the chemical structure of Cinnamolaurine, an alkaloid identified in Cinnamomum species. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document will utilize data from a closely related and well-characterized aporphine alkaloid, Boldine , as a representative example to illustrate the elucidation process. Boldine, also found in the Lauraceae family, serves as an excellent proxy for demonstrating the analytical workflow.

Introduction to this compound and Aporphine Alkaloids

This compound is classified as an alkaloid, a class of naturally occurring organic compounds that predominantly contain basic nitrogen atoms. Initial analysis by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has suggested a molecular formula of C₁₈H₁₉NO₃ for this compound, based on a measured mass-to-charge ratio (m/z) of 298.1433 for the protonated molecule [M+H]⁺. This molecular formula is consistent with an aporphine alkaloid scaffold, a subclass of isoquinoline alkaloids. Aporphine alkaloids are known for their diverse and potent biological activities, making them a subject of significant interest in medicinal chemistry and pharmacology.

Isolation and Purification of the Target Alkaloid

The isolation of a pure compound is a critical prerequisite for accurate structural elucidation. The following is a generalized, multi-step protocol for the extraction and purification of aporphine alkaloids from plant material, which would be applicable for isolating this compound from a Cinnamomum species.

Experimental Protocol: Isolation and Purification

-

Plant Material Collection and Preparation: Fresh or air-dried bark or leaves of the target Cinnamomum species are collected and ground into a fine powder to increase the surface area for extraction.

-

Extraction:

-

The powdered plant material is subjected to maceration or Soxhlet extraction with a suitable organic solvent, typically methanol or ethanol, to extract a wide range of secondary metabolites, including alkaloids.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Acid-Base Partitioning:

-

The concentrated crude extract is dissolved in a 5% aqueous hydrochloric acid solution.

-

This acidic solution is then partitioned against a non-polar organic solvent, such as diethyl ether or hexane, to remove neutral and acidic compounds, leaving the protonated alkaloids in the aqueous phase.

-

The aqueous layer is then basified to a pH of 9-10 with ammonium hydroxide to deprotonate the alkaloids, rendering them soluble in organic solvents.

-

The basified aqueous solution is subsequently extracted with a chlorinated solvent like dichloromethane or chloroform. The organic layer, now containing the free base alkaloids, is collected.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with the addition of methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light and with Dragendorff's reagent.

-

Fractions exhibiting similar TLC profiles are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloid.

-

Spectroscopic Data and Structure Elucidation

The determination of the precise chemical structure of the isolated alkaloid relies on a combination of spectroscopic techniques. The data presented in the following tables is for Boldine , serving as a representative example for the elucidation of an aporphine alkaloid.

Physicochemical and Spectroscopic Data

| Parameter | Value |

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molecular Weight | 327.37 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 147-149 °C |

| Optical Rotation | +115° (c 0.5, EtOH) |

| UV λmax (EtOH) | 282, 301 nm |

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of proton and carbon signals is achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The data for Boldine, recorded in CDCl₃, is presented below.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 127.1 | 3.85 (s, 3H, OMe) | C-1a, C-2, C-11b | - |

| 1a | 122.9 | - | - | - |

| 2 | 111.4 | 6.58 (s, 1H) | C-1, C-3, C-1a, C-11c | - |

| 3 | 145.2 | - | - | - |

| 3a | 126.8 | - | - | - |

| 4 | 29.5 | 2.55 (m, 1H), 3.05 (m, 1H) | C-3a, C-5, C-11c | H-5 |

| 5 | 53.4 | 3.10 (m, 2H) | C-4, C-6a | H-4 |

| 6a | 63.2 | 3.60 (dd, 1H, 13.5, 5.0) | C-5, C-7a, C-11b | - |

| 7 | 34.8 | 2.70 (m, 1H), 3.15 (m, 1H) | C-6a, C-7a, C-8 | - |

| 7a | 126.4 | - | - | - |

| 8 | 115.3 | 6.80 (s, 1H) | C-7, C-9, C-10, C-7a | - |

| 9 | 145.0 | - | - | - |

| 10 | 111.1 | 6.65 (s, 1H) | C-8, C-9, C-11, C-11a | - |

| 11 | 127.5 | - | - | - |

| 11a | 128.9 | - | - | - |

| 11b | 122.5 | - | - | - |

| 11c | 129.2 | - | - | - |

| N-CH₃ | 43.6 | 2.52 (s, 3H) | C-1, C-6a | - |

| 1-OMe | 56.1 | 3.85 (s, 3H) | C-1 | - |

| 10-OMe | 56.0 | 3.89 (s, 3H) | C-10 | - |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine the molecular formula. For this compound, the observed m/z of 298.1433 for the [M+H]⁺ ion corresponds to the molecular formula C₁₈H₁₉NO₃.

Experimental Workflow and Logic

The logical flow for the structure elucidation of a novel natural product like this compound is a systematic process.

Potential Signaling Pathways and Biological Activity

While specific biological data for this compound is not yet widely reported, as an aporphine alkaloid, it is anticipated to interact with biological targets and signaling pathways that are common to this class of compounds. Research on other aporphine alkaloids has implicated their involvement in several key cellular signaling pathways.

Known Signaling Pathways for Aporphine Alkaloids

Aporphine alkaloids have been shown to modulate a variety of signaling pathways, which are critical in the context of drug development for inflammatory diseases and cancer.

Conclusion

The structural elucidation of this compound, guided by the principles and techniques demonstrated here with the analogue Boldine, follows a rigorous and systematic process. From isolation and purification to comprehensive spectroscopic analysis, each step provides critical data that, when integrated, reveals the complete chemical architecture of the molecule. The confirmation of this compound as an aporphine alkaloid opens up avenues for investigating its pharmacological potential, particularly in the context of the well-established biological activities of this important class of natural products. Further research is warranted to isolate sufficient quantities of this compound for detailed biological screening and to confirm its interaction with the signaling pathways outlined in this guide.

The Biosynthesis of Cinnamolaurine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamolaurine, a bioactive benzylisoquinoline alkaloid (BIA) found in plants of the Cinnamomum genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from the primary metabolite L-tyrosine. The pathway involves the well-characterized conversion of L-tyrosine to the central BIA intermediate, (S)-reticuline. The subsequent, less-defined steps leading to the formation of the characteristic lactone ring of this compound are presented as a putative pathway based on known enzymatic reactions in alkaloid biosynthesis. This guide includes detailed descriptions of the key enzymatic steps, proposed intermediates, and relevant experimental methodologies. Quantitative data, where available for analogous reactions, are summarized, and signaling pathways are visualized to facilitate a deeper understanding of this complex biosynthetic route.

Introduction

The Lauraceae family, encompassing the genus Cinnamomum, is a rich source of diverse secondary metabolites, including a wide array of benzylisoquinoline alkaloids (BIAs).[1][2] this compound, a member of this class, exhibits a distinct chemical structure featuring a lactone moiety. While the upstream pathway leading to the core BIA intermediate, (S)-reticuline, has been extensively studied in various plant species, the specific enzymatic transformations that convert (S)-reticuline into this compound remain to be fully elucidated. This guide synthesizes the current knowledge on BIA biosynthesis to propose a putative pathway for this compound formation, providing a framework for future research in this area.

The Upstream Pathway: Biosynthesis of (S)-Reticuline

The biosynthesis of this compound begins with the aromatic amino acid L-tyrosine, which is converted to the central intermediate (S)-reticuline through a series of enzymatic reactions that are well-established in BIA metabolism.[2]

Conversion of L-Tyrosine to Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA)

The pathway initiates with the conversion of L-tyrosine into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This involves enzymes such as tyrosine hydroxylase, DOPA decarboxylase, tyrosine aminotransferase, and 4-hydroxyphenylpyruvate decarboxylase.

The Pictet-Spengler Condensation: Formation of (S)-Norcoclaurine

The first committed step in BIA biosynthesis is the stereospecific condensation of dopamine and 4-HPAA, catalyzed by Norcoclaurine Synthase (NCS) , to form (S)-norcoclaurine. This reaction establishes the fundamental benzylisoquinoline scaffold.

Sequential Methylations and Hydroxylation to Yield (S)-Reticuline

(S)-Norcoclaurine undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to yield the pivotal branch-point intermediate, (S)-reticuline. The key enzymes in this sequence are:

-

Norcoclaurine 6-O-methyltransferase (6OMT)

-

Coclaurine N-methyltransferase (CNMT)

-

(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) , a cytochrome P450 enzyme.

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

The sequential action of these enzymes is crucial for the formation of (S)-reticuline, which serves as the precursor for a vast array of BIAs.[3][4]

Proposed Biosynthetic Pathway of this compound from (S)-Reticuline

The conversion of (S)-reticuline to this compound is hypothesized to involve several oxidative and rearrangement steps, culminating in the formation of the characteristic lactone ring. While the specific enzymes have not yet been identified in Cinnamomum species, analogies to other BIA pathways, such as that of noscapine, provide a basis for a putative pathway.[5]

A Proposed Multi-step Enzymatic Conversion:

-

Oxidative C-C bond formation: An enzyme, likely a cytochrome P450 monooxygenase (CYP) or a berberine bridge enzyme (BBE)-like enzyme , could catalyze an intramolecular C-C bond formation in (S)-reticuline to create a new ring system.

-

Rearrangement and Functional Group Modifications: Subsequent enzymatic steps may involve rearrangements of the molecular scaffold and modifications of functional groups, such as hydroxylations and demethylations, catalyzed by other CYPs and oxidoreductases.

-

Lactone Ring Formation: The final and most critical step is the formation of the lactone ring. This is likely achieved through the oxidation of a hemiacetal intermediate by an NAD(P)+-dependent dehydrogenase , a mechanism observed in the biosynthesis of other lactone-containing natural products like noscapine.[5]

Data Presentation

Table 1: Key Enzymes in Benzylisoquinoline Alkaloid Biosynthesis Leading to (S)-Reticuline

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product |

| Norcoclaurine Synthase | NCS | 4.2.1.78 | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine |

| Norcoclaurine 6-O-methyltransferase | 6OMT | 2.1.1.128 | (S)-Norcoclaurine, S-Adenosyl methionine | (S)-Coclaurine |

| Coclaurine N-methyltransferase | CNMT | 2.1.1.115 | (S)-Coclaurine, S-Adenosyl methionine | (S)-N-methylcoclaurine |

| (S)-N-methylcoclaurine 3'-hydroxylase | CYP80B1 | 1.14.13.71 | (S)-N-methylcoclaurine, NADPH, O₂ | (S)-3'-hydroxy-N-methylcoclaurine |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | 2.1.1.116 | (S)-3'-hydroxy-N-methylcoclaurine, S-Adenosyl methionine | (S)-Reticuline |

Note: This table summarizes the well-established enzymatic steps leading to the central intermediate (S)-reticuline.

Experimental Protocols

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To functionally characterize candidate enzymes involved in this compound biosynthesis.

Protocol:

-

Gene Identification and Cloning: Identify candidate genes (e.g., CYPs, methyltransferases, dehydrogenases) from Cinnamomum transcriptome data. Amplify the full-length coding sequences by PCR and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: Perform in vitro assays using the purified enzyme and the putative substrate (e.g., (S)-reticuline for the first enzyme in the downstream pathway). The reaction mixture should contain necessary cofactors (e.g., NADPH for CYPs, S-adenosylmethionine for methyltransferases, NAD+/NADP+ for dehydrogenases).

-

Product Identification: Analyze the reaction products using LC-MS and NMR to confirm the identity of the product and elucidate the enzymatic reaction.

In Vivo Feeding Studies

Objective: To trace the incorporation of precursors into this compound in plant tissues.

Protocol:

-

Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-tyrosine or (S)-reticuline).

-

Administration to Plant Material: Administer the labeled precursor to Cinnamomum plantlets, cell cultures, or hairy root cultures.

-

Incubation and Extraction: Incubate for a defined period, then harvest the plant material and perform a comprehensive alkaloid extraction.

-

Analysis: Analyze the extracted alkaloids by LC-MS to detect the incorporation of the isotopic label into this compound and its intermediates.

Mandatory Visualizations

Biosynthetic Pathway of (S)-Reticuline

Caption: Upstream biosynthesis of the central intermediate (S)-Reticuline from L-Tyrosine.

Proposed Biosynthetic Pathway of this compound from (S)-Reticuline

References

- 1. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eu-opensci.org [eu-opensci.org]

- 5. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

Cinnamolaurine: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamolaurine is a naturally occurring alkaloid found in various plant species, particularly within the Lauraceae family.[1] Despite its presence in plants known for their rich phytochemical profiles, this compound remains a relatively understudied compound compared to other constituents of cinnamon and related species, such as cinnamaldehyde. This technical guide provides a comprehensive summary of the currently available data on the physical and chemical properties of this compound, tailored for researchers and professionals in drug development. It is important to note that while extensive research exists for other compounds from Cinnamomum species, specific experimental and biological data for this compound is limited in the current scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined and are summarized in the table below. These properties are crucial for its identification, purification, and for predicting its behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₉NO₃ | [1][2] |

| Molecular Weight | 297.35 g/mol | [2][3] |

| IUPAC Name | 4-[[(5R)-6-methyl-7,8-dihydro-5H-[2][3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenol | [2] |

| CAS Number | 25866-03-9 | [2][3] |

| Appearance | Prisms (from Ethanol) | [1] |

| Melting Point | 212-213 °C (decomposes) | [1] |

| Computed Properties | ||

| XLogP3-AA | 3.2 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | [1][2] |

| Rotatable Bond Count | 2 | [2] |

Spectroscopic Data

Mass Spectrometry: The mass spectrum of this compound is characterized by the following major fragment ions (m/z):

-

191

-

190

-

149[2]

A more detailed analysis of the fragmentation pattern would be necessary for complete structural confirmation.

NMR and IR Spectroscopy: Dedicated ¹H NMR, ¹³C NMR, and FT-IR spectra with detailed peak assignments for this compound are not available in the public domain based on the conducted research. The vast majority of published spectroscopic data for compounds from Cinnamomum species pertains to cinnamaldehyde and other more abundant constituents.

Experimental Protocols

Detailed, validated experimental protocols for the specific isolation and purification of this compound are not extensively documented. However, a general workflow for the isolation of alkaloids from plant material can be adapted. The following diagram illustrates a typical workflow that could be optimized for the extraction of this compound from a plant source like Cinnamomum species.

Biological Activity and Signaling Pathways

There is a significant lack of specific data on the biological activities and mechanisms of action for this compound. Much of the pharmacological research on Cinnamomum species has focused on the more abundant and commercially significant compound, cinnamaldehyde.

Numerous studies detail the anti-inflammatory, anticancer, and neuroprotective effects of cinnamaldehyde and cinnamon extracts, often involving signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[4][5][6] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

No quantitative data, such as IC₅₀ values, for the biological activity of this compound were identified in the reviewed literature. Furthermore, no specific signaling pathways modulated by this compound have been reported.

The following diagram illustrates a known signaling pathway for cinnamaldehyde, which is often a point of confusion. It is presented here for informational purposes and to highlight the need for specific research on this compound.

Conclusion

This compound is a defined chemical entity with known physical and basic chemical properties. However, there is a notable scarcity of in-depth technical data regarding its detailed spectroscopic analysis, specific protocols for its isolation, and its biological activities and mechanisms of action. The scientific literature is heavily skewed towards the study of cinnamaldehyde, leading to potential confusion. This guide summarizes the currently available, verified information on this compound and highlights the significant gaps in knowledge that present opportunities for future research. For scientists and drug development professionals, this compound represents a largely unexplored natural product that warrants further investigation to determine its potential therapeutic value.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Research of Cinnamolaurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamolaurine, a benzylisoquinoline alkaloid, and its demethylated precursor, northis compound, are natural products isolated from the bark of Cinnamomum species. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of these compounds. It details the experimental methodologies employed in their initial characterization, including spectroscopic analysis and synthetic confirmation. Furthermore, this guide explores the biosynthetic origins of this compound within the broader context of benzylisoquinoline alkaloid synthesis and discusses the current understanding of its biological activities. Quantitative data is presented in structured tables, and key experimental and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

The initial discovery and isolation of (-)-cinnamolaurine and the novel alkaloid (+)-northis compound were reported in 1970 by Gellert and Summons from the bark of a Cinnamomum species collected in New Guinea (T.G.H. 13077).[1] Alongside these two benzylisoquinoline alkaloids, the well-known alkaloids (+)-reticuline and (+-)-corydine were also identified.[1]

Extraction and Separation

The alkaloids were extracted from the milled, dried bark of the Cinnamomum species. A general experimental protocol for the extraction of benzylisoquinoline alkaloids from plant material involves initial extraction with a solvent, followed by acid-base extraction to separate the alkaloids from other plant constituents.

Experimental Protocol: General Benzylisoquinoline Alkaloid Extraction

-

Maceration: The powdered bark material is subjected to cold maceration with methanol.

-

Concentration: The methanolic extract is concentrated under reduced pressure.

-

Acidification: The residue is acidified with 2% sulfuric acid.

-

Liquid-Liquid Extraction (Acidic): The acidified solution is extracted with ether to remove non-alkaloidal compounds.

-

Basification: The aqueous layer is then made alkaline with ammonia.

-

Liquid-Liquid Extraction (Basic): The alkaline solution is extracted with chloroform to isolate the crude alkaloid mixture.

-

Chromatography: The crude alkaloid mixture is then subjected to separation by chromatography on an alumina column. Elution with benzene-chloroform mixtures of increasing polarity yields the individual alkaloids.

Structural Elucidation

The structures of this compound and the newly discovered northis compound were determined using a combination of spectroscopic techniques and chemical synthesis.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were pivotal in elucidating the molecular structures.

Table 1: Spectroscopic Data for Northis compound and this compound

| Compound | Molecular Formula | Mass Spectrum (m/z) | Key ¹H NMR Signals (in CDCl₃) |

| (+)-Northis compound | C₁₇H₁₇NO₃ | 283 (M⁺) | δ 5.86 (s, 2H, O-CH₂-O), δ 6.55 (s, 1H, Ar-H), δ 6.70 (s, 1H, Ar-H), δ 6.67 and 7.00 (A₂B₂ system, 4H, Ar-H) |

| (-)-Cinnamolaurine | C₁₈H₁₉NO₃ | 297 (M⁺) | δ 2.53 (s, 3H, N-CH₃), δ 5.86 (s, 2H, O-CH₂-O), δ 6.55 (s, 1H, Ar-H), δ 6.70 (s, 1H, Ar-H), δ 6.67 and 7.00 (A₂B₂ system, 4H, Ar-H) |

Data sourced from Gellert & Summons, 1970.[1]

The mass spectrum of northis compound showed a molecular ion peak at m/z 283, corresponding to the molecular formula C₁₇H₁₇NO₃.[1] The NMR spectrum indicated the presence of a methylenedioxy group, two isolated aromatic protons, and a 1,4-disubstituted benzene ring.[1] this compound exhibited a molecular ion peak at m/z 297, consistent with the formula C₁₈H₁₉NO₃, and its NMR spectrum was similar to that of northis compound but with an additional signal for an N-methyl group.[1]

Chemical Synthesis and Stereochemistry

The structure of northis compound was confirmed by the synthesis of its racemate.[1] Furthermore, the conversion of (+)-northis compound to (-)-cinnamolaurine confirmed their structural relationship.[1] Optical rotatory dispersion (O.R.D.) spectra indicated that both (-)-cinnamolaurine and (+)-northis compound belong to the D-series of benzylisoquinoline alkaloids, establishing their absolute configuration.[1]

Biosynthesis

While the specific biosynthetic pathway of this compound in Cinnamomum has not been elucidated in detail, as a benzylisoquinoline alkaloid, its biosynthesis is understood to follow the general pathway established for this class of compounds. This pathway originates from two molecules of the amino acid L-tyrosine.

Caption: General proposed biosynthetic pathway of this compound.

Biological Activity and Potential Signaling Pathways

The pharmacological properties of this compound have not been extensively studied. However, its classification as a benzylisoquinoline alkaloid suggests potential biological activities, as this class of compounds is known for a wide range of pharmacological effects.

A recent study investigated the biological activity of northis compound, highlighting its potential in overcoming immune evasion in triple-negative breast cancer.[2] This research suggests that northis compound may interact with key signaling pathways involved in cancer progression and immune response. While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the study on northis compound provides a foundation for future research in this area.

Experimental Protocol: In Silico Analysis of Northis compound

-

Computational Analysis: Comprehensive analysis of northis compound was performed using Frontier Molecular Orbital studies, vibrational spectroscopy, nonlinear optical properties, and natural bond orbital evaluations.

-

E-pharmacophore-based Screening: An E-pharmacophore-based screening was executed utilizing the AURKA-Northis compound complex.

-

Database Screening: The generated hypothesis was used to screen lead compounds from the Natural Product and Drug Bank databases.

-

Molecular Dynamics Simulations (MDS): Identified lead compounds were subjected to further analysis via MMGBSA, DFT, and MDS to assess binding affinities and stability of the complexes.

Caption: Proposed mechanism of northis compound in cancer.

Quantitative Data

Currently, there is a lack of extensive quantitative data regarding the yield of this compound from natural sources and its specific bioactivity (e.g., IC₅₀, EC₅₀ values). The initial 1970 study focused on isolation and structure elucidation rather than quantitative analysis. Further research is required to establish these parameters, which are crucial for evaluating its potential as a therapeutic agent.

Conclusion and Future Directions

This compound and northis compound represent intriguing examples of benzylisoquinoline alkaloids from the Cinnamomum genus. While their initial discovery and structural characterization laid a solid foundation, significant gaps in our knowledge remain. Future research should focus on:

-

Quantitative analysis of their prevalence in various Cinnamomum species.

-

Elucidation of the specific biosynthetic pathway and the enzymes involved.

-

Comprehensive pharmacological screening to identify and quantify their biological activities.

-

Investigation of their mechanism of action and the specific signaling pathways they modulate.

Addressing these areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives for modern drug discovery and development.

References

Spectroscopic Profile of Cinnamolaurine: An In-depth Technical Guide

This guide will therefore provide a detailed overview of the available mass spectrometry data for Cinnamolaurine and, for illustrative purposes, present a comprehensive spectroscopic analysis of a major and well-characterized bioactive compound from cinnamon, Cinnamaldehyde . This will serve as a representative model for the spectroscopic elucidation of secondary metabolites from this genus.

This compound: Available Spectroscopic Data

The primary available spectroscopic information for this compound is from high-resolution mass spectrometry.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₃⁺ | [1] |

| Exact Mass (m/z) | 298.1433 | [1] |

Cinnamaldehyde: A Representative Spectroscopic Case Study

Cinnamaldehyde is a major constituent of cinnamon bark and is responsible for its characteristic aroma and many of its biological activities. Its spectroscopic properties have been extensively studied and provide a valuable reference for researchers working with cinnamon-derived compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data for Cinnamaldehyde (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.69 | d | 7.7 | H-1 (Aldehyde) |

| 7.52 | dd | 16.0, 8.8 | H-3 |

| 7.43 - 7.38 | m | - | H-5, H-6, H-7 |

| 6.72 | dd | 16.0, 7.7 | H-2 |

Table 3: ¹³C NMR Spectroscopic Data for Cinnamaldehyde (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 193.7 | C-1 (Carbonyl) |

| 152.6 | C-3 |

| 134.3 | C-4 |

| 131.2 | C-7 |

| 129.1 | C-5, C-9 |

| 128.5 | C-6, C-8 |

| 128.4 | C-2 |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Cinnamaldehyde

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| ESI+ | 133.06 | 131, 103, 77 |

Infrared (IR) Spectroscopy Data

Table 5: Infrared (IR) Spectroscopy Data for Cinnamaldehyde

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3060 - 3020 | C-H stretch (aromatic) |

| 2820, 2740 | C-H stretch (aldehyde) |

| 1680 | C=O stretch (conjugated aldehyde) |

| 1625 | C=C stretch (alkene) |

| 1575 | C=C stretch (aromatic) |

| 970 | C-H bend (trans-alkene) |

| 750, 690 | C-H bend (monosubstituted benzene) |

Experimental Protocols

General Protocol for Isolation of Bioactive Compounds from Cinnamomum Species

-

Extraction: Dried and powdered bark of the Cinnamomum species is subjected to extraction with a suitable solvent, typically methanol or ethanol, using maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: Each fraction is subjected to further purification using chromatographic techniques. Column chromatography over silica gel or Sephadex is commonly employed, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Standard pulse programs are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in structure elucidation.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of compound. High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and to identify characteristic fragmentation patterns that aid in structural confirmation.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples or solutions, a drop can be placed between two salt plates (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-IR, the sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational frequencies of specific functional groups within the molecule.

Workflow Visualization

Caption: Workflow for Isolation and Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Cinnamolaurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamolaurine, a benzylisoquinoline alkaloid found in plants of the Cinnamomum genus, presents a scaffold of significant interest for pharmacological research. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known and extrapolated data on the solubility and stability of this compound in various solvents and under different environmental conditions. Due to the limited direct experimental data on this compound, this guide incorporates information from structurally similar aporphine and benzylisoquinoline alkaloids to provide a predictive framework. Detailed experimental protocols for determining these critical parameters are also presented, alongside an exploration of potential signaling pathways influenced by this class of compounds.

Introduction

This compound is a naturally occurring alkaloid belonging to the aporphine subclass of benzylisoquinoline alkaloids. These compounds are known for their diverse and potent biological activities, making them attractive candidates for drug discovery.[1] The therapeutic potential of any compound, however, is intrinsically linked to its solubility and stability. Solubility influences bioavailability and formulation strategies, while stability dictates storage, shelf-life, and degradation pathways. This guide aims to consolidate the available information and provide robust methodologies for the systematic evaluation of this compound's physicochemical profile.

Chemical and Physical Properties of this compound

A foundational understanding of this compound's molecular structure is essential for interpreting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₃ | PubChem |

| Molecular Weight | 297.35 g/mol | PubChem |

| IUPAC Name | 4-[[(5R)-6-methyl-7,8-dihydro-5H-[2][3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenol | PubChem |

| CAS Number | 25866-03-9 | PubChem |

| Chemical Structure |  | PubChem |

Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on the general solubility characteristics of aporphine and benzylisoquinoline alkaloids, a qualitative and extrapolated quantitative profile can be constructed. Alkaloid bases are typically soluble in organic solvents, while their salt forms are more soluble in aqueous solutions.[4][5]

Predicted Solubility of this compound

The following table provides an estimated solubility profile of this compound in various solvents, based on data from structurally related alkaloids and general principles of organic chemistry. These values should be considered as predictive and require experimental verification.

| Solvent | Predicted Solubility (mg/mL) | Rationale/Reference |

| Water | < 0.1 | Aporphine alkaloids are generally poorly soluble in water.[4] |

| Ethanol | 1 - 10 | Most alkaloids show good solubility in alcohols.[5] |

| Methanol | 1 - 10 | Similar to ethanol, methanol is a good solvent for many alkaloids. |

| Dimethyl Sulfoxide (DMSO) | > 20 | DMSO is a polar aprotic solvent known to dissolve a wide range of organic compounds. |

| Acetonitrile | 0.5 - 5 | Acetonitrile is a moderately polar solvent used in HPLC analysis of alkaloids. |

| Chloroform | > 10 | A common solvent for the extraction of alkaloid bases.[5] |

| Aqueous Buffer (pH 2-3) | 1 - 5 (as salt) | At acidic pH, the tertiary amine group of this compound will be protonated, forming a more water-soluble salt. |

| Aqueous Buffer (pH 9-10) | < 0.1 | At alkaline pH, this compound will exist predominantly as the free base, with low aqueous solubility. |

Experimental Protocol for Solubility Determination

A robust and validated method for determining the solubility of this compound is crucial. The following protocol outlines a standard procedure using High-Performance Liquid Chromatography (HPLC).

Objective: To quantitatively determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, buffered solutions)

-

HPLC system with UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each test solvent in a sealed vial.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand for a short period to let undissolved particles settle.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the prepared standards and samples onto the HPLC system.

-

A typical HPLC method for aporphine alkaloids might use a C18 column with a gradient elution of acetonitrile and water (with an additive like formic acid or ammonium acetate).[6]

-

Monitor the absorbance at the λmax of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original solvent by applying the dilution factor.

-

Workflow for Solubility Determination:

Stability Profile

The stability of this compound is a critical parameter for its handling, formulation, and storage. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Predicted Stability of this compound

Based on the typical stability profiles of benzylisoquinoline alkaloids, this compound is expected to be susceptible to degradation under certain stress conditions.

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Moderate Degradation | Hydrolysis of the methylenedioxy group, potential for other acid-catalyzed rearrangements. |

| Alkaline (e.g., 0.1 M NaOH) | Moderate to High Degradation | Oxidation of the phenolic hydroxyl group, potential for base-catalyzed rearrangements. |

| Oxidative (e.g., 3% H₂O₂) | High Degradation | Oxidation of the phenolic ring and the tertiary amine to an N-oxide. |

| Thermal (e.g., 80 °C) | Stable to Moderate Degradation | Dependent on the solid-state form and presence of moisture. |

| Photolytic (e.g., UV/Vis light) | Moderate Degradation | Photochemical oxidation and rearrangement are common for alkaloids with chromophores. |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in accordance with ICH guidelines.[7]

Objective: To identify the degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Stability chambers (temperature, humidity, and photostability)

-

UPLC-MS/MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature. Sample and neutralize as above.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 7 days). Also, subject a solution to thermal stress.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

-

Analytical Method:

-

Develop a stability-indicating HPLC or UPLC method capable of separating this compound from all its degradation products. A gradient method with a C18 column is a common starting point.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Couple the UPLC system to a mass spectrometer (MS/MS) to identify the molecular weights and fragmentation patterns of the degradation products, which will aid in their structural elucidation.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Characterize the major degradation products based on their retention times and mass spectral data.

-

Dopamine Receptor Signaling

Aporphine alkaloids are well-known for their interaction with dopamine receptors in the central nervous system. [3][8]They can act as agonists or antagonists, influencing downstream signaling cascades.

Potential Interaction of this compound with Dopamine Receptor Signaling:

Conclusion

While direct, quantitative data on the solubility and stability of this compound is currently limited, this technical guide provides a comprehensive framework for its investigation. By leveraging knowledge from structurally similar aporphine and benzylisoquinoline alkaloids, researchers can make informed predictions and design robust experimental protocols. The detailed methodologies for solubility determination and forced degradation studies presented herein offer a clear path for generating the critical data needed for the advancement of this compound in drug development. Furthermore, the exploration of potential signaling pathway interactions provides a foundation for mechanistic studies into its pharmacological effects. Future research should focus on generating empirical data for this compound to validate these predictions and fully characterize its potential as a therapeutic agent.

References

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. mdpi.com [mdpi.com]

- 3. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaguru.co [pharmaguru.co]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Preliminary Biological Screening of Cinnamolaurine: A Review of Available Scientific Literature

To the attention of Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the request for an in-depth analysis of the preliminary biological screening of Cinnamolaurine. Following a comprehensive review of available scientific literature, it must be reported that no specific data on the preliminary biological screening, pharmacological activity, or mechanism of action for a compound explicitly named "this compound" has been found in the public domain.

Extensive searches of scholarly databases for terms including "preliminary biological screening of this compound," "this compound pharmacological activity," and "this compound biological activity" did not yield any relevant results. This suggests that this compound may be a compound with limited to no published research, a novel or proprietary molecule not yet described in scientific literature, or a less common synonym for another compound that is not readily identifiable.

While direct information on this compound is unavailable, the broader genus from which the name is likely derived, Cinnamomum, is the subject of extensive pharmacological research. The vast majority of this research focuses on the biological activities of crude extracts of Cinnamomum species and their most abundant and well-characterized bioactive component, cinnamaldehyde .

For the benefit of researchers interested in the potential activities of novel compounds from Cinnamomum, this guide provides a summary of the key biological screenings and associated methodologies commonly applied to extracts and constituents of this genus. This information may serve as a foundational reference for designing a preliminary biological screening workflow for a novel compound such as this compound, should it be isolated or synthesized.

General Biological Screening Profile of Cinnamomum Species and Cinnamaldehyde

Extracts and major constituents of Cinnamomum have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, cytotoxic, and enzyme-inhibitory activities.[1][2]

Anti-inflammatory Activity

The anti-inflammatory effects of Cinnamomum extracts and cinnamaldehyde are well-documented.[3][4] These effects are often investigated through the modulation of key signaling pathways involved in the inflammatory response.

A common experimental workflow for assessing anti-inflammatory activity is depicted below.

Caption: Workflow for In Vitro Anti-inflammatory Screening.

The primary mechanism often cited is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, which is a central regulator of inflammation.[3][5]

Caption: Cinnamaldehyde's Inhibition of the NF-κB Pathway.

Antimicrobial Activity

The antimicrobial properties of Cinnamomum essential oils and cinnamaldehyde have been extensively studied against a broad spectrum of pathogens.[6][7]

Table 1: Summary of Antimicrobial Activity of Cinnamaldehyde

| Microbial Strain | Assay Type | Result (MIC) | Reference |

| Escherichia coli | Broth microdilution | 1.2 ± 0.3 mM | [8] |

| Staphylococcus aureus | Broth microdilution | 4.88 µg/mL | [7] |

| Pseudomonas aeruginosa | Broth microdilution | 19.53 µg/mL | [7] |

| MIC: Minimum Inhibitory Concentration |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compound: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using Mueller-Hinton broth.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

The cytotoxic effects of Cinnamomum extracts have been evaluated against various cancer cell lines.[9][10]

Table 2: Cytotoxic Activity of Cinnamomum Extracts

| Cell Line | Extract/Compound | IC50* Value | Reference |

| SiHa (Cervical Cancer) | Aqueous C. cassia extract | ~40-80 µg/mL (induces apoptosis) | [9] |

| AGS (Gastric Adenocarcinoma) | Hydro-alcoholic Cinnamon extract | 100-600 µg/mL (significant reduction in viability) | [10] |

| T47D (Breast Cancer) | Ethanolic C. burmannii extract | 465.21 µg/mL | [11] |

| *IC50: Half-maximal inhibitory concentration |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

While there is a wealth of information on the biological activities of Cinnamomum species and their major constituents, a significant knowledge gap exists concerning "this compound." Should this compound become available for study, the experimental protocols and screening cascades outlined in this guide for anti-inflammatory, antimicrobial, and cytotoxic evaluation would be highly relevant for its initial biological characterization.

Future research should focus on the isolation and structural elucidation of novel compounds from Cinnamomum species. Subsequently, a systematic preliminary biological screening of these purified compounds, including any identified as this compound, is warranted to uncover new therapeutic leads. Researchers are encouraged to publish their findings to expand the collective scientific understanding of the pharmacological potential of the diverse chemical entities within this important medicinal plant genus.

References

- 1. Pharmacological properties and their medicinal uses of Cinnamomum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamon: A Multifaceted Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of cinnamon essential oils and their synergistic potential with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

- 9. Aqueous Cinnamon Extract (ACE-c) from the bark of Cinnamomum cassia causes apoptosis in human cervical cancer cell line (SiHa) through loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ffhdj.com [ffhdj.com]

- 11. redalyc.org [redalyc.org]

Cinnamolaurine and its role in plant defense mechanisms

Cinnamolaurine: An Uncharted Role in Plant Defense

While the name "this compound" suggests a connection to the well-known defense compounds of cinnamon, this specific alkaloid's role in plant defense mechanisms remains largely undocumented in current scientific literature. Extensive searches for its function as a protective agent against herbivores or pathogens have yielded no specific results. This compound is a recognized benzylisoquinoline alkaloid, chemically distinct from the aromatic compound cinnamaldehyde which is the primary defense component in cinnamon species.

This compound has been identified in plant species such as Sassafras and Cryptocarya chinensis. Its precursor, northis compound, has also been isolated from a species of Cinnamomum. However, beyond its chemical characterization and presence in these plants, its ecological function, particularly in the context of plant defense, is not described in the available research.

This technical guide will, therefore, provide a broader context on the established roles of alkaloids in plant defense, as specific data for this compound is not available.

The General Role of Alkaloids in Plant Defense

Alkaloids are a diverse group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are secondary metabolites produced by a wide variety of organisms, including plants, and are known for their potent biological activities. In plants, alkaloids are a key component of their chemical defense arsenal against a range of threats.[1][2][3][4][5]

Key Defense Mechanisms of Plant Alkaloids:

-

Toxicity and Deterrence: Many alkaloids are toxic to herbivores and pathogens. Their bitter taste and potential for causing physiological harm act as a deterrent to feeding.[2] For example, alkaloids can interfere with neurotransmitters, enzyme activity, and cell division in insects and other animals.[4]

-

Antimicrobial Properties: A number of alkaloids exhibit antibacterial and antifungal activities, helping to protect plants from microbial infections.[6][7][8] The presence of these compounds in plant tissues can inhibit the growth and proliferation of invading microorganisms.

-

Growth Regulation: Some alkaloids have structures similar to plant growth regulators and may play a role in modulating plant development, which can indirectly contribute to defense by influencing the plant's overall health and resilience.[2]

Biosynthesis of Alkaloids - A General Overview

The biosynthesis of alkaloids in plants involves complex enzymatic pathways, often originating from amino acids. For benzylisoquinoline alkaloids, like this compound, the pathways are intricate and lead to a wide array of structurally diverse molecules. While the specific biosynthetic pathway for this compound is not detailed in the provided search results, the general pathway for related alkaloids involves multiple enzymatic steps.

Experimental Protocols: A General Approach for Alkaloid Analysis

Due to the lack of specific experimental data for this compound's role in plant defense, this section outlines general methodologies used in the study of plant alkaloids as defense compounds.

1. Isolation and Identification of Alkaloids:

-

Extraction: Plant material (e.g., leaves, bark) is typically dried, ground, and extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: Techniques like column chromatography and high-performance liquid chromatography (HPLC) are used to isolate individual alkaloids.

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

2. Bioassays for Defensive Activity:

-

Insect Feeding Assays: The isolated alkaloid is incorporated into an artificial diet for a relevant insect herbivore. The effects on insect survival, growth, and feeding behavior are then monitored.

-

Antimicrobial Assays: The compound is tested against a panel of plant pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is determined to quantify its antimicrobial potency.

Quantitative Data

There is no quantitative data available in the search results regarding the concentration of this compound in plants, its induction in response to herbivory or pathogen attack, or its efficacy as a defense compound.

Conclusion

The role of this compound in plant defense mechanisms is a subject that requires future investigation. While it belongs to a class of compounds known for their defensive properties, specific evidence for its involvement in protecting plants is currently lacking in the scientific literature. The information presented here provides a general framework for understanding how alkaloids contribute to plant defense, which can serve as a basis for future research into the specific functions of this compound. Further studies are needed to explore its potential toxicity to herbivores and pathogens, its biosynthetic pathway, and the ecological significance of its presence in the plants in which it is found.

References

- 1. Alkaloid Role in Plant Defense Response to Growth and Stress | Semantic Scholar [semanticscholar.org]

- 2. Alkaloid Role in Plant Defense Response to Growth and Stress | springerprofessional.de [springerprofessional.de]

- 3. researchgate.net [researchgate.net]